molecular formula C10H12FNO2 B13043954 6-Fluoro-7-methoxychroman-4-amine

6-Fluoro-7-methoxychroman-4-amine

Cat. No.: B13043954
M. Wt: 197.21 g/mol
InChI Key: DVIXTWAVZVXODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Significance of the Chroman Heterocyclic System in Chemical Biology

The chroman heterocyclic system, chemically known as 3,4-dihydro-2H-1-benzopyran, is a bicyclic structure composed of a benzene (B151609) ring fused to a dihydropyran ring. This scaffold is a cornerstone in the architecture of many naturally occurring compounds and synthetic molecules of therapeutic interest. acs.org The significance of heterocyclic compounds, in general, is immense; they are integral to a vast range of biological molecules, including DNA, vitamins, and hemoglobin. mdpi.com The chroman structure's distinction comes from its unique three-dimensional conformation and its capacity for diverse chemical modifications, allowing it to interact with a wide variety of biological targets. acs.org Its status as a privileged structure is recognized by medicinal chemists, as derivatives built upon this core frequently exhibit potent and selective biological activities, making it a fertile ground for drug discovery. acs.orgchemimpex.com

Current Research Landscape of Substituted Chromans and Chroman-4-amines

The chroman-4-amine (B2768764) scaffold and its parent, chroman, are subjects of intensive research. Chroman-4-ylamine itself is considered a valuable building block in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders due to its ability to interact with receptors in the brain. acs.org The versatility of the chroman ring allows for substitutions at various positions, each modification fine-tuning the molecule's biological profile.

Current research has demonstrated that the substitution pattern on the chroman scaffold is critical for determining its activity. acs.org For instance, a series of substituted chroman-4-ones have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. bldpharm.com These studies revealed that the size and electronic nature of substituents at positions 2, 6, and 8 are crucial for high potency. bldpharm.com This highlights a close structure-activity relationship where even minor changes to the chroman ring system can markedly affect the compound's inhibitory power. acs.org

Contextualization of 6-Fluoro-7-methoxychroman-4-amine within the Chroman-4-amine Scaffold

This compound (CAS Number: 1273651-98-1) is a specific derivative of the core chroman-4-amine structure. nih.gov Its chemical architecture is defined by three key features:

The foundational chroman-4-amine scaffold, which provides the basic three-dimensional shape and the primary amine group essential for many biological interactions.

A fluorine atom at the 6-position of the aromatic ring.

A methoxy (B1213986) group at the 7-position of the aromatic ring.

While extensive published research focusing specifically on this compound is limited, its chemical identity is confirmed in chemical databases. nih.gov The biological and chemical properties of this compound would be dictated by the synergistic or antagonistic effects of these specific substitutions on the chroman core.

Academic and Research Relevance of Fluorinated and Methoxylated Chroman Derivatives

The academic interest in a molecule like this compound stems from the known effects of its constituent functional groups in medicinal chemistry.

Fluorine Substitution: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry. chemimpex.com Fluorine is the most electronegative element and can significantly alter a molecule's properties. Its inclusion can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a strategy employed to overcome the poor stability of some lead compounds. chemimpex.comnih.gov Furthermore, fluorine can increase a compound's lipophilicity, potentially improving its ability to cross cell membranes. chemimpex.com In the context of the chroman scaffold, fluorinated derivatives have been synthesized and tested for various activities, with some showing promise as antiviral agents. chemimpex.com

Methoxy Group Substitution: Methoxy (-OCH3) groups are also of great importance in drug design and are commonly found in natural products, including many flavonoids. mdpi.comnih.gov The presence of a methoxy group, particularly adjacent to a hydroxyl group on a chroman ring, has been linked to significant antioxidant activity. nih.govrsc.org For example, a series of 6-hydroxy-7-methoxy-4-chromanone derivatives were synthesized and shown to be potent inhibitors of lipid peroxidation. nih.gov The methoxy group can influence the electronic environment of the aromatic ring and participate in hydrogen bonding, thereby modulating the molecule's interaction with biological targets. mdpi.com The synthesis of chromans and related flavonoids with methoxy groups at the 7-position is a recurring theme in the development of new biologically active compounds.

The specific 6-fluoro, 7-methoxy substitution pattern on the chroman-4-amine scaffold thus represents a rational design strategy, combining the potential metabolic stability and binding enhancements of fluorine with the proven electronic and antioxidant contributions of a methoxy group.

Data Tables

Table 1: Mentioned Chemical Compounds

Compound NameCore StructureKey SubstitutionsCAS Number
This compound Chroman-4-amine6-Fluoro, 7-Methoxy1273651-98-1 nih.gov
Chroman-4-ylamineChroman-4-amineNone53981-38-7 acs.org
6-Hydroxy-7-methoxy-4-chromanoneChroman-4-one6-Hydroxy, 7-MethoxyNot specified
7-Methoxy-3-(4-methoxyphenyl)chroman-4-oneChroman-4-one7-Methoxy, 3-(4-methoxyphenyl)Not specified
6-Methoxychroman-4-amineChroman-4-amine6-MethoxyNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3

InChI Key

DVIXTWAVZVXODY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CCOC2=C1)N)F

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 6 Fluoro 7 Methoxychroman 4 Amine and Its Analogues

Synthetic Pathways to Key Chroman-4-one Intermediates

The chroman-4-one framework is a foundational structural motif in a wide array of biologically active compounds and serves as a crucial building block in medicinal chemistry. nih.govrsc.org The development of efficient and versatile methods for its synthesis is therefore of paramount importance.

Catalytic methods offer an efficient and atom-economical route to chroman-4-one derivatives. These approaches often involve the use of transition metals to facilitate the key bond-forming reactions.

One notable strategy is the copper-catalyzed asymmetric conjugate reduction of chromones, which yields chiral chromanones with high enantiomeric excess (94% to >99% ee) and in good yields (80-99%). researchgate.net This method provides a direct route to enantiomerically enriched chroman-4-one cores.

Another approach involves the ortho-functionalization of a phenol (B47542) with 3-chloropropionic acid, followed by an intramolecular alkylation to form the desired chroman-4-one. researchgate.net While not strictly a catalytic ring formation, the development of catalytic versions of this intramolecular cyclization is an active area of research.

Furthermore, a series of substituted chromone (B188151) and chroman-4-one derivatives have been synthesized through a one-step procedure involving a base-mediated aldol (B89426) condensation under microwave irradiation, demonstrating an efficient synthesis route. nih.gov

Catalyst/ReagentSubstrateProductYieldEnantiomeric Excess (ee)Reference
Copper CatalystChromonesChiral Chromanones80-99%94% to >99% researchgate.net
Base (DIPA)2'-hydroxyacetophenone (B8834) and aldehydeSubstituted Chroman-4-ones-- nih.govacs.org

This table summarizes catalytic approaches for chroman-4-one ring formation.

Classical condensation and cyclization reactions have been refined and adapted for the modern synthesis of chroman-4-ones, often providing high yields and accommodating a broad range of substrates.

The intramolecular Claisen condensation, also known as the Dieckmann cyclization, is a powerful tool for forming cyclic β-keto esters. youtube.com This reaction can be applied to appropriately substituted esters to construct the chroman-4-one ring system. The process typically involves treating a diester with a base, such as sodium ethoxide, to induce cyclization. youtube.com

Aldol condensation reactions are also frequently employed. For instance, a base-mediated aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde can be used to construct the chroman-4-one skeleton. nih.govacs.org This method is versatile and allows for the introduction of various substituents onto the chroman ring.

Michael addition represents another key strategy. The synthesis of chroman-4-ones can be achieved via a Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. researchgate.net

Reaction TypeKey ReagentsDescriptionReference
Dieckmann CyclizationDiester, Base (e.g., Sodium Ethoxide)Intramolecular Claisen condensation to form a cyclic β-keto ester, which is a precursor to the chroman-4-one. youtube.com
Aldol Condensation2'-hydroxyacetophenone, Aldehyde, BaseBase-catalyzed condensation to form the chroman-4-one ring. nih.govacs.org
Michael AdditionNucleophile, α,β-Unsaturated CarbonylAddition of a nucleophile followed by cyclization to yield the chroman-4-one structure. researchgate.net

This table outlines modern condensation and cyclization reactions for chroman-4-one synthesis.

Radical and photochemical reactions have emerged as powerful and sustainable methods for the synthesis of complex molecular architectures, including the chroman-4-one scaffold. These techniques often proceed under mild conditions and exhibit high functional group tolerance.

Visible-light-induced radical cascade cyclization is a notable example. researchgate.net An organophotoredox-catalyzed approach has been developed for the synthesis of 3-alkyl substituted chroman-4-ones. This reaction is initiated by the generation of alkyl radicals from N-(acyloxy)phthalimides under photoredox conditions. researchgate.net Another visible-light-mediated method utilizes the formation of an electron donor-acceptor (EDA) complex between Katritzky salts and a base to initiate the reaction. researchgate.net

Metalloradical catalysis (MRC) has been employed for the stereoselective construction of tricyclic chromanones. nih.govresearchgate.net This strategy utilizes open-shell metal complexes to homolytically activate substrates, generating metal-entangled organic radicals that guide the reaction pathway and stereochemistry. researchgate.net

Photochemical radical dearomatization of 4-hydroxycoumarins offers another innovative route. rsc.orgnih.gov Upon deprotonation and excitation with purple light, 3-substituted 4-hydroxycoumarins act as single-electron transfer (SET) reductants, generating radicals that lead to the formation of 3,3-disubstituted 2,4-chromandiones. rsc.orgnih.gov

TechniqueKey FeaturesApplicationReference
Visible-Light Radical CyclizationOrganophotoredox or EDA complex initiation, mild conditions.Synthesis of 3-alkyl substituted chroman-4-ones. researchgate.netresearchgate.net
Metalloradical Catalysis (MRC)Use of open-shell metal complexes, stereoselective.Construction of tricyclic chromanones. nih.govresearchgate.net
Photochemical Radical DearomatizationLight-induced single-electron transfer from 4-hydroxycoumarins.Synthesis of 3,3-disubstituted 2,4-chromandiones. rsc.orgnih.gov

This table highlights emerging radical and photochemical cyclization techniques for chroman scaffolds.

Stereoselective Amination at the C-4 Position of Chromans

The introduction of an amine group at the C-4 position of the chroman ring, particularly in a stereocontrolled manner, is a crucial step in the synthesis of 6-Fluoro-7-methoxychroman-4-amine and its analogues. This transformation is often achieved through reductive amination or related strategies.

Reductive amination of the corresponding chroman-4-one is a direct and widely used method for the synthesis of chroman-4-amines. The development of stereoselective variants of this reaction is of great interest.

Enantioselective organocatalytic reductive amination has been successfully applied to a variety of ketones, providing a route to protected primary amines with high enantioselectivity. nih.gov This approach utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of the reaction. nih.gov

A highly enantioselective CBS (Corey-Bakshi-Shibata) reduction of substituted chroman-4-ones can produce (S)-chroman-4-ols. researchgate.netlookchem.com These can then be converted to the desired (R)-chroman-4-amines through an azide (B81097) inversion followed by reduction. researchgate.netlookchem.com This two-step process allows for excellent control of the stereochemistry at the C-4 position.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org This strategy has been effectively applied to the synthesis of chiral chroman-4-amines.

An expedient asymmetric synthesis of a TRPV1 antagonist featuring a chroman-4-amine (B2768764) core was developed using an auxiliary-mediated diastereoselective reductive amination. researchgate.net This approach highlights the power of chiral auxiliaries in controlling the stereochemistry of the amination step on a multi-kilogram scale. researchgate.net The use of chiral N-acylhydrazones as radical acceptors in manganese-mediated intermolecular additions also represents a viable strategy for constructing chiral amine functionalities. nih.gov

StrategyKey FeaturesOutcomeReference
Enantioselective Organocatalytic Reductive AminationChiral phosphoric acid catalyst.Enantioselective construction of protected primary amines. nih.gov
CBS Reduction and Azide InversionHighly enantioselective ketone reduction followed by stereoinvertive amination.Good yields and excellent enantiomeric excess of (R)-chroman-4-amines. researchgate.netlookchem.com
Chiral Auxiliary-Mediated Reductive AminationTemporary incorporation of a chiral group to direct stereochemistry.Diastereoselective synthesis of chiral chroman-4-amines. researchgate.netwikipedia.org

This table details stereoselective amination strategies at the C-4 position of chromans.

Regiospecific Introduction of Halogen and Methoxy (B1213986) Substituents

Achieving the desired 6-fluoro-7-methoxy substitution pattern on the chroman scaffold necessitates carefully planned synthetic routes that control the placement of each group. This is typically accomplished by either building the ring system from appropriately substituted precursors or by selectively modifying the pre-formed chroman core.

The introduction of a fluorine atom onto the aromatic ring of the chroman structure can be a critical step and is often challenging due to the need for high regioselectivity. Classical electrophilic aromatic fluorination often yields a mixture of regioisomers. clockss.org Therefore, more modern and selective methods are preferred.

One effective strategy is the deoxyfluorination of corresponding hydroxy-chroman precursors. This method leverages the conversion of a phenolic hydroxyl group to a fluorine atom. For instance, a 6-hydroxychroman derivative can be subjected to deoxyfluorination agents to yield the 6-fluoro analogue. The regioselectivity of this process can be controlled by the starting material and the reaction conditions. clockss.org Another approach involves a "fluorine scan," where direct and sometimes nonselective fluorination of a lead compound or a key intermediate is performed using various fluorinating agents to generate a set of monofluorinated derivatives. nih.gov The reactivity of the fluorinating agent can be tuned to achieve a degree of selectivity. nih.gov

Key fluorinating agents and their applications are summarized below:

Fluorinating AgentTypeTypical Application/Comment
Selectfluor®ElectrophilicUsed for direct fluorination of electron-rich aromatic rings. Reaction conditions can be tuned to control selectivity. nih.gov
Deoxofluor®NucleophilicDeoxyfluorination of alcohols; converts hydroxy-chromans to fluoro-chromans. clockss.org
XtalFluor-E®NucleophilicDeoxyfluorination of alcohols, often with high efficiency. clockss.org
Diethylaminosulfur Trifluoride (DAST)NucleophilicA common reagent for converting alcohols to alkyl fluorides. nih.gov

The methoxy group at the C-7 position is typically incorporated by starting the synthesis with a precursor that already contains this functionality. This approach avoids potentially problematic late-stage methoxylation reactions, which could suffer from poor regioselectivity. The synthesis often begins with a substituted phenol or a 2'-hydroxyacetophenone derivative. acs.orgijrpc.com

For instance, the synthesis of a 7-methoxychroman-4-one can be achieved through the intramolecular oxa-Michael addition of a chalcone (B49325) derived from 2'-hydroxy-4'-methoxyacetophenone. eujournal.org This ensures the methoxy group is correctly positioned from the outset. Another common strategy is the Pechmann reaction, where a phenol (e.g., 3-methoxyphenol) is condensed with a β-ketoester to form a coumarin, which can then be further modified to the desired chroman structure. nih.gov

PrecursorSynthetic RouteResulting IntermediateReference
2'-Hydroxy-4'-methoxyacetophenoneClaisen-Schmidt condensation followed by cyclization7-Methoxychroman-4-one eujournal.org
3-MethoxyphenolPechmann condensation7-Methoxycoumarin nih.gov
2-Hydroxy-4-methoxybenzaldehydeCondensation with an active methylene (B1212753) compoundSubstituted 7-methoxychromene jcsp.org.pk
6-Methoxy-7-methylphenolCondensation and cyclization using PTSA as a catalyst6-Methoxy-7-methyl chromone ijrpc.com

Multi-Component Reactions and Efficient Synthesis Protocols

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. jcsp.org.pkresearchgate.netorganic-chemistry.org MCRs are well-suited for the synthesis of heterocyclic scaffolds like chroman.

One common MCR approach for synthesizing functionalized chromenes (precursors to chromans) involves the one-pot reaction of a salicylaldehyde (B1680747), an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and a C-H acid. jcsp.org.pk Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often employed to facilitate the reaction under mild conditions. jcsp.org.pk By choosing a appropriately substituted salicylaldehyde (e.g., 4-fluoro-3-methoxy-salicylaldehyde), this method can, in principle, be adapted to rapidly construct the 6-fluoro-7-methoxychroman backbone.

An illustrative MCR for a related chromene synthesis is shown below:

Component 1Component 2Component 3CatalystProduct Type
Substituted SalicylaldehydeMalononitrileDimedoneDABCO2-Amino-4H-chromene derivative

The advantages of MCRs include operational simplicity, high atom economy, and the ability to generate libraries of structurally diverse compounds by varying the starting components. researchgate.netorganic-chemistry.org

Post-Synthetic Derivatization of the this compound Scaffold

Once the core structure of this compound is synthesized, its primary amine group serves as a versatile handle for a wide range of post-synthetic modifications. This derivatization is crucial for exploring structure-activity relationships and developing analogues with tailored properties.

The nucleophilic nature of the amino group allows for straightforward reactions with various electrophiles. Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or reaction with alkyl halides.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced if desired.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

A practical example of derivatization on a related chroman scaffold involved the condensation of a chroman-based hydrazine (B178648) with various substituted isatins to produce a library of final compounds. nih.gov This highlights how a functional group on the chroman ring system can be used to generate diverse molecular architectures.

Reaction TypeReagent ClassResulting Functional Group
AcylationAcid Chloride (R-COCl)Amide (-NH-CO-R)
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide (-NH-SO₂-R)
Reductive AminationAldehyde (R-CHO), NaBH₃CNSecondary Amine (-NH-CH₂-R)
CondensationIsatinSpiro-indole derivative
Urea FormationIsocyanate (R-NCO)Urea (-NH-CO-NH-R)

These derivatization reactions enable the systematic modification of the this compound scaffold, providing a powerful tool for medicinal chemistry and drug discovery programs.

Advanced Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the interaction between a small molecule ligand, such as 6-Fluoro-7-methoxychroman-4-amine , and a macromolecular target, typically a protein. This analysis is crucial for understanding the potential mechanism of action and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Prediction of Binding Modes and Affinities with Biological Targets

The primary goal of molecular docking is to determine the most likely binding pose of a ligand within the active site of a target protein. For This compound , this process would involve computationally placing the molecule into the binding pocket of a relevant biological target. The choice of target would be guided by the known biological activities of similar chroman derivatives, which have shown a wide range of effects, including anticancer and anti-inflammatory properties.

The docking process generates multiple possible binding conformations, or "poses," which are then scored based on a variety of factors, including intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces. The scoring function provides an estimate of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

While specific docking studies for This compound are not widely available in public literature, studies on related chroman derivatives have demonstrated the utility of this approach. For instance, in silico investigations of other 4H-chromene analogs have successfully predicted their binding affinities to targets like tubulin and estrogen receptors, which are implicated in cancer. These studies have shown that the chromene scaffold can effectively fit into the binding sites of these proteins, and that substitutions on the ring system significantly influence the binding score. For This compound , the fluorine and methoxy (B1213986) groups would be expected to play a crucial role in modulating its binding affinity to various targets.

Identification of Key Amino Acid Residues in Binding Pockets

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-protein complex, allowing for the identification of key amino acid residues that are critical for the interaction. This information is invaluable for understanding the structural basis of molecular recognition.

In a hypothetical docking study of This compound , the analysis would pinpoint which amino acids in the protein's binding pocket form specific interactions with the ligand. For example:

The amine group at the 4-position is a potential hydrogen bond donor and acceptor, and could form crucial hydrogen bonds with polar amino acid residues like aspartate, glutamate, serine, or threonine.

The methoxy group at the 7-position could also participate in hydrogen bonding or engage in hydrophobic interactions.

The fluorine atom at the 6-position, being highly electronegative, can alter the local electronic environment and potentially form halogen bonds or other non-covalent interactions with the protein.

The chroman ring system itself can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

By understanding these key interactions, medicinal chemists can rationally design new analogs of This compound with improved potency and selectivity. For example, if a particular hydrogen bond is found to be critical for binding, the ligand could be modified to enhance this interaction.

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a powerful tool for predicting a wide range of molecular properties from first principles, providing a deeper understanding of a molecule's intrinsic reactivity and behavior.

Electronic Structure Properties and Reactivity Descriptors (e.g., HOMO-LUMO, Energy Gaps)

One of the most common applications of DFT is the calculation of a molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding a molecule's chemical reactivity.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized.

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO.A key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential Surface Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions and chemical reactions.

The MESP map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate electrostatic potential.

For This compound , an MESP analysis would reveal the distribution of charge across the molecule. It would likely show a region of negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, indicating these are likely sites for hydrogen bond acceptance. The hydrogen atoms of the amine group would likely be in a region of positive potential (blue), making them hydrogen bond donors. The fluorine atom would also create a region of negative potential. This detailed map of charge distribution provides a powerful predictive tool for understanding how the molecule will orient itself when approaching a biological target or another reactant.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. This theory is particularly useful in explaining pericyclic reactions, but its principles are also applicable to understanding ligand-receptor interactions.

In the context of This compound interacting with a biological target, FMO theory suggests that the most significant orbital interactions will be between the HOMO of the ligand and the LUMO of the receptor's interacting residues, or vice versa. The shape and symmetry of these frontier orbitals must allow for constructive overlap for a favorable interaction to occur.

A DFT calculation would not only provide the energies of the HOMO and LUMO but also their spatial distribution. Visualizing the HOMO and LUMO of This compound would show where the molecule is most likely to donate or accept electrons, respectively. This information, combined with knowledge of the electronic properties of a target's binding site, can provide a more nuanced understanding of the binding interaction than what is available from molecular docking alone.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations are instrumental in understanding its flexibility and the preferred shapes, or conformations, it adopts, which is crucial for its interaction with biological macromolecules.

Protein-Ligand Complex Stability and Dynamics

While specific MD simulation studies on this compound bound to a protein target are not publicly available, the principles of such analyses can be inferred from studies on analogous chroman derivatives. For instance, recent research on chroman-based inhibitors of the PD-1/PD-L1 pathway has utilized MD simulations to predict and validate binding modes. nih.gov In a hypothetical scenario where this compound is docked into a protein's active site, MD simulations would be employed to assess the stability of the complex.

Key parameters that would be analyzed include:

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position. A stable complex would exhibit minimal fluctuations in RMSD over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds between the ligand and protein residues, which are critical for binding affinity. The amine and methoxy groups of the compound are potential hydrogen bond donors and acceptors.

These simulations would provide a dynamic picture of the key interactions stabilizing the complex, guiding further optimization of the ligand.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density to define atoms and the bonds between them. This method can provide deep insights into the nature of intramolecular interactions within this compound.

By analyzing the topological properties of the electron density, such as bond critical points (BCPs), one can characterize the strength and nature of covalent and non-covalent interactions. For this specific molecule, QTAIM analysis would be particularly useful for:

Characterizing the C-F and C-O bonds: Quantifying their covalent character and the influence of the electronegative fluorine and oxygen atoms on the electron distribution in the aromatic ring.

Investigating intramolecular hydrogen bonds: Determining if any weak hydrogen bonds exist, for example, between the amine group and the methoxy oxygen, which could influence the molecule's conformation.

The table below illustrates the kind of data that a QTAIM analysis would yield for key bonds in the molecule.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Interpretation
C-FHypothetical ValueHypothetical ValueCharacterizes the degree of covalent and ionic character of the C-F bond.
C-O (methoxy)Hypothetical ValueHypothetical ValueProvides insight into the nature of the ether linkage.
C-N (amine)Hypothetical ValueHypothetical ValueDescribes the properties of the bond connecting the amine to the chroman ring.

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.

Virtual Screening and De Novo Design of Novel Analogues

The core structure of this compound serves as a valuable scaffold for the discovery of new therapeutic agents. Computational techniques like virtual screening and de novo design are pivotal in this process.

Virtual Screening: This involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If a target for this compound is identified, its structure can be used as a query to search for similar molecules with potentially improved properties. Structure-based virtual screening would involve docking candidate molecules into the target's binding site, while ligand-based methods would search for molecules with similar pharmacophoric features.

De Novo Design: This approach involves the computational design of novel molecules from scratch. Algorithms can "grow" new molecules within the constraints of a protein's active site, optimizing for shape and chemical complementarity. Starting with the this compound scaffold, de novo design programs could suggest modifications to the substituents or the core ring system to enhance binding affinity and selectivity. For example, exploring different substitutions on the aromatic ring or modifications to the amine group could lead to the design of more potent and specific analogues. Studies on other chroman derivatives have shown the potential of this approach in designing new bioactive compounds. nih.govgu.se

Analytical and Spectroscopic Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the complete structural assignment of 6-Fluoro-7-methoxychroman-4-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected chemical shifts are influenced by the electron-donating methoxy (B1213986) group, the electron-withdrawing fluorine atom, and the chroman ring structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the ¹³C spectrum and aids in the assignment of the aromatic carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making ¹⁹F NMR a valuable tool for characterizing fluorinated organic compounds. nih.govwikipedia.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for an aromatic C-F bond. researchgate.netazom.com

Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
H-2~4.0 - 4.5~65 - 70Methylene (B1212753) protons on the carbon adjacent to the ether oxygen.
H-3~2.0 - 2.5~30 - 35Methylene protons on the carbon adjacent to the amine-bearing carbon.
H-4~4.5 - 5.0~50 - 55Methine proton on the carbon bearing the amine group.
H-5~6.8 - 7.2~110 - 115Aromatic proton ortho to the fluorine and meta to the methoxy group.
H-8~6.5 - 6.9~100 - 105Aromatic proton ortho to the methoxy group and meta to the fluorine.
-OCH₃~3.8 - 4.0~55 - 60Methoxy group protons.
-NH₂Variable-Amine protons, chemical shift is concentration and solvent dependent.
Atom ¹⁹F Chemical Shift (ppm)
F-6~ -110 to -130Aromatic fluorine chemical shift relative to a standard (e.g., CFCl₃).

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. libretexts.org For instance, correlations would be expected between the protons at C-2 and C-3, and between the proton at C-3 and the proton at C-4. This helps to map out the spin systems within the chroman ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. news-medical.net This can be crucial in determining the stereochemistry of the molecule, particularly the relative orientation of the amine group at C-4 with respect to the rest of the chroman ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amines. In the positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule. Fragmentation can be induced in the mass spectrometer to provide structural information. researchgate.netrsc.org

GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gdut.edu.cn For the analysis of amines by GC-MS, derivatization is often employed to improve chromatographic behavior and to produce characteristic fragmentation patterns. mdpi.comlabrulez.com Without derivatization, the primary amine may exhibit poor peak shape due to its polarity. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and fragment ions resulting from the loss of the amine group or cleavage of the chroman ring.

LC-MS is a versatile technique that is highly suitable for the analysis of this compound, as it can handle polar compounds without the need for derivatization. chromatographyonline.comresearchgate.net Reversed-phase liquid chromatography would be used to separate the compound from any impurities, followed by detection using ESI-MS. LC-MS can provide both the molecular weight and, through tandem MS (MS/MS) experiments, detailed structural information from the fragmentation of the protonated molecule.

Predicted Mass Spectrometry Data for this compound

Technique Expected Ion(s) Predicted Key Fragment Ions (m/z) Interpretation of Fragments
ESI-MS[M+H]⁺M+H - NH₃Loss of ammonia from the protonated molecule.
Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring.
GC-MS (EI)M⁺M - NH₂Loss of the amino radical.
M - C₃H₅NCleavage of the heterocyclic ring.
Ions corresponding to the fluorinated methoxybenzene moiety.
LC-MS/MSPrecursor: [M+H]⁺M+H - NH₃Loss of ammonia.
RDA fragmentation products.
Loss of the C₄H₇N side chain.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone of functional group identification in molecular analysis. researchgate.net These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies. Each functional group within a molecule possesses a unique set of vibrational frequencies, allowing for its identification by analyzing the resulting spectrum.

For this compound, IR and Raman spectroscopy would be used to confirm the presence of its key structural components. The amine group (-NH2) would exhibit characteristic N-H stretching vibrations. The chroman ring system would be identified by its aliphatic C-H stretches and the aromatic C-H and C=C stretching vibrations of the fused benzene (B151609) ring. Furthermore, the ether linkage of the methoxy group (C-O-C) and the carbon-fluorine (C-F) bond would produce strong, distinct signals in the fingerprint region of the spectrum. While general principles allow for the prediction of these frequencies, experimental analysis of related chromane derivatives helps refine these expectations. nih.govnih.gov The application of Raman spectroscopy is particularly useful for analyzing fluoro-organic compounds. spiedigitallibrary.org

A summary of the anticipated vibrational frequencies for the primary functional groups in this compound is presented below.

Functional GroupBondVibrational ModeExpected Frequency Range (cm⁻¹)
AmineN-HStretch3300-3500
AromaticC-HStretch3000-3100
Aliphatic (Chroman)C-HStretch2850-3000
Aromatic RingC=CStretch1400-1600
Ether (Aryl-O)C-OStretch1230-1270
Ether (O-Methyl)C-OStretch1000-1150
FluoroC-FStretch1000-1400

X-ray Diffraction Studies for Solid-State Structure and Absolute Configuration

A crucial application of XRD for this compound, a chiral compound, is the determination of its absolute configuration. researchgate.net The presence of a stereocenter at the C4 position means the molecule can exist as two non-superimposable mirror images (enantiomers), designated as (R) or (S). X-ray crystallography is considered the most reliable technique for assigning this absolute stereochemistry, which is vital for understanding the molecule's biological activity. nih.govresearchgate.net The analysis, often employing anomalous dispersion, allows for the unequivocal assignment of the spatial arrangement of the substituents around the chiral center. researchgate.net

The data obtained from an X-ray diffraction study would provide a complete picture of the molecule's solid-state architecture, as detailed in the following table of expected crystallographic parameters.

ParameterDescriptionExpected Information
Crystal SystemThe classification of the crystal based on its symmetry.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry elements of the unit cell.e.g., P2₁/c, C2/c
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating crystal lattice unit.
ZThe number of molecules per unit cell.Indicates the packing arrangement.
Bond LengthsThe precise distances between the centers of bonded atoms (in Ångströms).e.g., C4-N, C6-F, C7-O bond distances.
Bond AnglesThe angles formed between three connected atoms (in degrees).e.g., C3-C4-N, C7-O-C(methoxy) angles.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.Determines the puckering and conformation of the dihydropyran ring.
Absolute ConfigurationThe absolute stereochemistry at the C4 chiral center.Unambiguously assigned as (R) or (S).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.